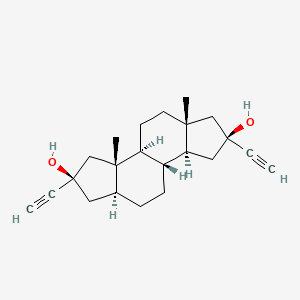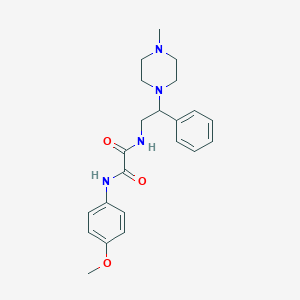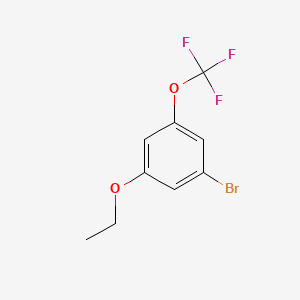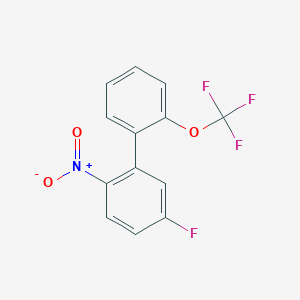
5-Fluoro-2-nitro-2'-(trifluoromethoxy)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the nitration of 5-Fluoro-2-(trifluoromethoxy)-1,1’-biphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Reduction: 5-Fluoro-2-amino-2’-(trifluoromethoxy)-1,1’-biphenyl.
Substitution: 5-Methoxy-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl.
Aplicaciones Científicas De Investigación
5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-2-nitrobenzoic acid
- 5-Fluoro-2-nitrotoluene
Uniqueness
5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl is unique due to the presence of both a nitro group and a trifluoromethoxy group on a biphenyl structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.
Propiedades
Fórmula molecular |
C13H7F4NO3 |
|---|---|
Peso molecular |
301.19 g/mol |
Nombre IUPAC |
4-fluoro-1-nitro-2-[2-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C13H7F4NO3/c14-8-5-6-11(18(19)20)10(7-8)9-3-1-2-4-12(9)21-13(15,16)17/h1-7H |
Clave InChI |
GPXOJYKUSVLACT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)[N+](=O)[O-])OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
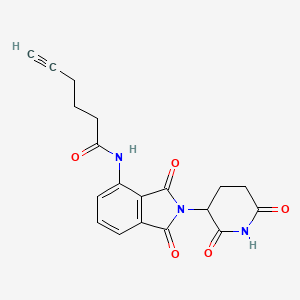
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)
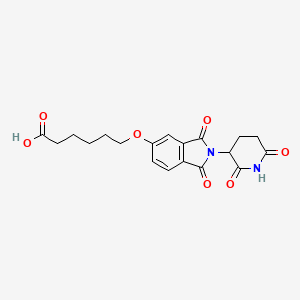
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
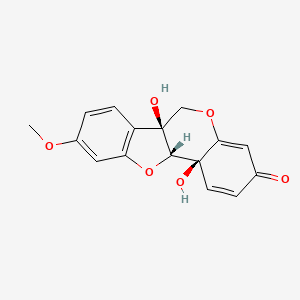

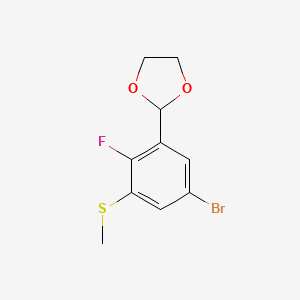

![5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene](/img/structure/B14761100.png)
![5-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14761108.png)
